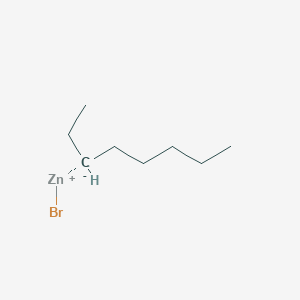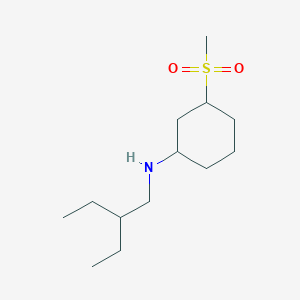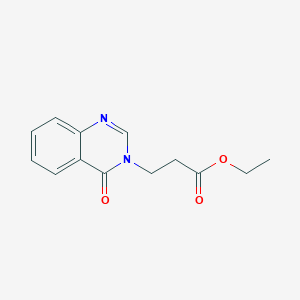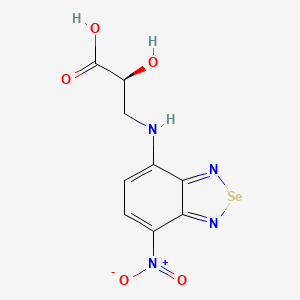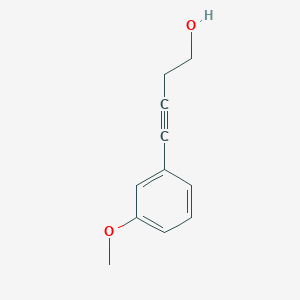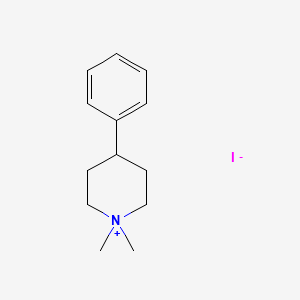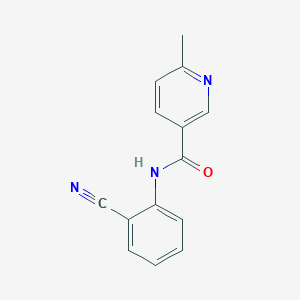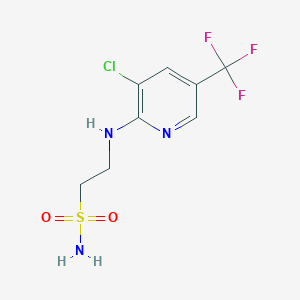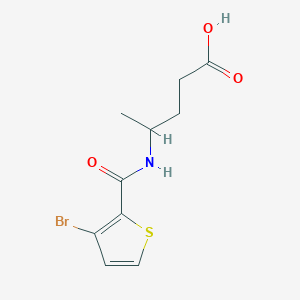![molecular formula C9H7F2NO2 B14894898 7,7-Difluoro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B14894898.png)
7,7-Difluoro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7-Difluoro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a cyclopenta[b]pyridine core with two fluorine atoms at the 7th position and a carboxylic acid group at the 3rd position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Difluoro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid typically involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. This reaction is facilitated by a sodium alkoxide solution, such as sodium ethoxide or sodium methoxide, which acts as both the reagent and the catalyst .
Industrial Production Methods
Companies like ChemScene provide this compound in bulk, ensuring its availability for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
7,7-Difluoro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4).
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: t-Butyl hydroperoxide (t-BuOOH) and manganese triflate (Mn(OTf)2) as a catalyst.
Reduction: Sodium borohydride (NaBH4).
Substitution: Various nucleophiles can be used to substitute the fluorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols.
Applications De Recherche Scientifique
7,7-Difluoro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and inhibition.
Medicine: It may serve as a precursor for developing pharmaceutical agents with potential therapeutic effects.
Industry: The compound is employed as a corrosion inhibitor for carbon steel in acidic environments.
Mécanisme D'action
The mechanism of action of 7,7-Difluoro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid involves its interaction with molecular targets through adsorption and surface-covering capabilities. The compound’s heteroatoms and conjugated bonds allow it to form coordinate bonds with vacant d-orbitals on metal surfaces, providing corrosion protection . Additionally, its unique structure enables it to interact with biological targets, potentially inhibiting specific enzymes or pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: This compound shares a similar core structure but lacks the fluorine atoms and carboxylic acid group.
2,3-Cyclopentenopyridine: Another related compound with a similar core structure but different substituents.
Uniqueness
7,7-Difluoro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid is unique due to the presence of fluorine atoms at the 7th position, which can significantly influence its chemical reactivity and biological activity. The carboxylic acid group also adds to its versatility in various applications.
Propriétés
Formule moléculaire |
C9H7F2NO2 |
|---|---|
Poids moléculaire |
199.15 g/mol |
Nom IUPAC |
7,7-difluoro-5,6-dihydrocyclopenta[b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H7F2NO2/c10-9(11)2-1-5-3-6(8(13)14)4-12-7(5)9/h3-4H,1-2H2,(H,13,14) |
Clé InChI |
BZJLFTZWJIKSAQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=C1C=C(C=N2)C(=O)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Phenoxy)methyl]phenylZinc bromide](/img/structure/B14894815.png)
